

# The Multifaceted Biological Activity of Lansoprazole Sulfide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Lansoprazole sulfide |           |
| Cat. No.:            | B1674483             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lansoprazole, a widely prescribed proton pump inhibitor for acid-related gastric disorders, undergoes metabolic transformation in the body to form several metabolites. Among these, lansoprazole sulfide has emerged as a molecule of significant scientific interest due to its distinct and potent biological activities that extend beyond the scope of its parent compound. This technical guide provides an in-depth exploration of the biological activities of lansoprazole sulfide, with a focus on its anti-tuberculous and anti-cancer properties. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways it modulates.

# **Core Biological Activities**

Lansoprazole sulfide exhibits at least two major, clinically relevant biological activities:

Anti-tuberculous Activity: Lansoprazole itself is a prodrug that, upon entering host cells infected with Mycobacterium tuberculosis, is reduced to its active sulfide metabolite.[1][2]
 This metabolite is a potent inhibitor of the mycobacterial cytochrome bc1 complex, a crucial component of the electron transport chain, thereby disrupting ATP synthesis and leading to bacterial growth inhibition.[1][2][3] This mechanism of action is specific to the mycobacterial enzyme, sparing the analogous human mitochondrial complex and the gastric H+/K+-ATPase.[1][2]



Anti-cancer Activity: In the context of oncology, a hydroxylated metabolite of lansoprazole sulfide, 5-hydroxy lansoprazole sulfide (5HLS), has demonstrated significant anti-cancer effects, particularly in triple-negative breast cancer.[4][5] This activity is attributed to the inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells.[4][6] By inhibiting FASN, 5HLS disrupts lipid metabolism, which is essential for tumor cell growth, proliferation, and survival, ultimately leading to apoptosis.[6][7]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the biological activities of **lansoprazole sulfide** and its parent compound.

| Parameter | Organism/Cell Line                                             | Value        | Reference(s) |
|-----------|----------------------------------------------------------------|--------------|--------------|
| IC50      | M. tuberculosis<br>(intracellular, MRC-5<br>cells)             | 1.47 μΜ      | [1]          |
| IC50      | M. tuberculosis<br>(intracellular,<br>RAW264.7<br>macrophages) | 2.2 μΜ       | [1]          |
| IC50      | M. tuberculosis (in broth)                                     | 32.8 μΜ      | [1]          |
| IC50      | M. smegmatis<br>(supercomplex<br>activity)                     | 0.5 ± 0.2 μM | [8]          |

Table 1: Anti-tuberculous Activity of Lansoprazole/Lansoprazole Sulfide.



| Parameter | Cell Line                                        | Compound                      | Value                    | Reference(s) |
|-----------|--------------------------------------------------|-------------------------------|--------------------------|--------------|
| IC50      | MCF7 (breast cancer)                             | Lansoprazole                  | 6.7 ± 0.9 μM             | [9]          |
| IC50      | MDA-MB-231<br>(triple-negative<br>breast cancer) | Sulforaphane (for comparison) | 19.35 μM to<br>115.7 μM  | [10]         |
| IC50      | JIMT1 (HER2-<br>positive breast<br>cancer)       | Paclitaxel                    | Lower than<br>MDA-MB-231 | [11]         |

Table 2: Anti-cancer Activity (FASN Inhibition and Cell Viability). Note: Specific IC50 values for **lansoprazole sulfide** in triple-negative breast cancer cell lines were not explicitly found in the search results; related data is provided for context.



| Parameter | Route of<br>Administratio<br>n                    | Dose     | Matrix                            | Value                                             | Reference(s) |
|-----------|---------------------------------------------------|----------|-----------------------------------|---------------------------------------------------|--------------|
| Cmax      | Intraperitonea<br>I<br>(Lansoprazol<br>e Sulfide) | 15 mg/kg | Plasma                            | 7841.1 ng/mL                                      | [12]         |
| Cmax      | Intraperitonea<br>I<br>(Lansoprazol<br>e Sulfide) | 15 mg/kg | Lung                              | 9761.2 ng/mL                                      | [12]         |
| Cmax      | Oral<br>(Lansoprazol<br>e)                        | 50 mg/kg | Serum ((+)-<br>lansoprazole)      | 5-6 times<br>greater than<br>(-)-<br>lansoprazole | [13]         |
| AUC       | Oral<br>(Lansoprazol<br>e)                        | 50 mg/kg | Serum ((+)-<br>lansoprazole)      | 5-6 times<br>greater than<br>(-)-<br>lansoprazole | [13]         |
| t1/2      | Oral<br>(Lansoprazol<br>e)                        | 30 mg    | Plasma<br>(Healthy<br>Volunteers) | 1.3 - 2.1<br>hours                                | [14]         |

Table 3: Pharmacokinetic Parameters of Lansoprazole and **Lansoprazole Sulfide** in Rats and Humans.

# Experimental Protocols Resazurin Microtiter Assay (REMA) for M. tuberculosis Susceptibility Testing

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[15][16][17][18]



#### Materials:

- Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase).
- 96-well microtiter plates.
- Lansoprazole stock solution.
- M. tuberculosis inoculum adjusted to a McFarland standard of 1.
- Resazurin solution (0.01% w/v in sterile water).
- Sterile 5% Tween-80 solution.

#### Procedure:

- Prepare serial twofold dilutions of lansoprazole in the 96-well plates using the supplemented
   7H9 broth. Include drug-free control wells.
- Prepare the M. tuberculosis inoculum from a fresh culture on Löwenstein-Jensen medium, suspend it in 7H9 broth to match a McFarland 1 standard, and then dilute it 1:20.
- Inoculate each well (except for sterility controls) with 100  $\mu$ L of the diluted bacterial suspension.
- Seal the plates in plastic bags and incubate at 37°C.
- After 7 days of incubation, add 30 μL of the resazurin solution to a drug-free control well.
   Incubate for another 12-24 hours.
- If the well turns from blue to pink (indicating bacterial growth), add the resazurin solution to all wells.
- The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

# Fatty Acid Synthase (FASN) Activity Assay



This protocol is based on the spectrophotometric measurement of NADPH oxidation.[19]

#### Materials:

- Cell lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5, with protease inhibitors).
- Reaction buffer (200 mM potassium phosphate buffer, pH 6.6, 1 mM DTT, 1 mM EDTA).
- NADPH solution.
- Acetyl-CoA solution.
- Malonyl-CoA solution.
- Cell lysate from cancer cells treated with lansoprazole sulfide or vehicle control.

#### Procedure:

- Treat cancer cells with various concentrations of **lansoprazole sulfide** for a specified time.
- Harvest and lyse the cells to obtain the cell lysate.
- Set up the reaction mixture in a cuvette containing the reaction buffer, NADPH, acetyl-CoA, and malonyl-CoA.
- Measure the background NADPH oxidation at 340 nm for a few minutes.
- Initiate the reaction by adding the cell lysate to the cuvette.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the FASN activity as the rate of NADPH consumption (nmol/min/mg of protein).
- Determine the inhibitory effect of lansoprazole sulfide by comparing the activity in treated versus control lysates.



# H+/K+-ATPase Activity Assay

This assay measures the K+-stimulated ATPase activity in gastric microsomal vesicles.[20][21] [22][23][24]

#### Materials:

- Gastric microsomal vesicles prepared from hog or rabbit stomachs.
- Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2).
- ATP solution.
- KCl solution.
- Inorganic phosphate (Pi) determination reagent (e.g., malachite green-based reagent).
- Lansoprazole sulfide solution.

#### Procedure:

- Pre-incubate the gastric microsomal vesicles with various concentrations of lansoprazole sulfide in the assay buffer.
- Initiate the reaction by adding ATP.
- Perform the reaction in the presence and absence of KCl to determine the K+-stimulated ATPase activity.
- After a defined incubation period at 37°C, stop the reaction (e.g., by adding trichloroacetic acid).
- Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
- The H+/K+-ATPase activity is calculated as the difference between the ATPase activity in the presence and absence of K+.



Determine the inhibitory effect of lansoprazole sulfide by comparing the K+-stimulated
 ATPase activity in treated versus control samples.

# Signaling Pathways and Mechanisms of Action Metabolism of Lansoprazole to Lansoprazole Sulfide

The conversion of lansoprazole to its sulfide metabolite is a critical step for its anti-tuberculous activity. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[25]



Click to download full resolution via product page

Metabolism of Lansoprazole to **Lansoprazole Sulfide**.

### **Anti-tuberculous Mechanism of Action**

**Lansoprazole sulfide** targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. This binding event inhibits the oxidation of menaquinol, disrupting the flow of electrons and the generation of the proton motive force required for ATP synthesis.[1][3]





Click to download full resolution via product page

Inhibition of Mycobacterial Respiration by Lansoprazole Sulfide.

# **Anti-cancer Mechanism of Action**

The metabolite 5-hydroxy **lansoprazole sulfide** inhibits the enoyl reductase domain of FASN. [4] This disrupts the synthesis of fatty acids, which are crucial for membrane formation, energy storage, and signaling in cancer cells. The inhibition of FASN can lead to an accumulation of reactive oxygen species (ROS) and induce apoptosis through various downstream pathways, potentially involving the modulation of signaling molecules like AKT and ERK.[6][9][26][27][28] [29][30][31]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 8. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic differences between lansoprazole enantiomers in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of lansoprazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 19. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 21. Potassium-stimulated ATPase activity and hydrogen transport in gastric microsomal vesicles PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The gastric HK-ATPase: structure, function, and inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. Lansoprazole induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop PMC [pmc.ncbi.nlm.nih.gov]
- 28. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review PMC [pmc.ncbi.nlm.nih.gov]
- 29. SULF2 promotes tumorigenesis and inhibits apoptosis of cervical cancer cells through the ERK/AKT signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Osthole Synergizes With HER2 Inhibitor, Trastuzumab in HER2-Overexpressed N87 Gastric Cancer by Inducing Apoptosis and Inhibition of AKT-MAPK Pathway [frontiersin.org]
- 31. Aberrant Signaling through the HER2-ERK1/2 Pathway is Predictive of Reduced Disease-Free and Overall Survival in Early Stage Non-Small Cell Lung Cancer (NSCLC) Patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Biological Activity of Lansoprazole Sulfide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674483#biological-activity-of-lansoprazole-sulfide-metabolite]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com